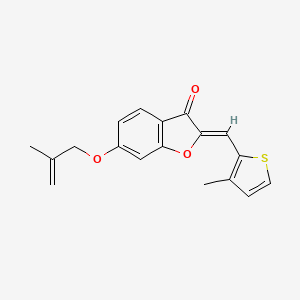
(Z)-6-((2-methylallyl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-6-((2-methylallyl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H16O3S and its molecular weight is 312.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (Z)-6-((2-methylallyl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one, a derivative of benzofuran, exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. Benzofurans are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this specific compound by analyzing recent studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzofuran core substituted with a methylene bridge and various functional groups that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential of benzofuran derivatives in cancer treatment. The compound under review has shown promising results in inducing apoptosis in cancer cells. For example, derivatives similar to this compound have demonstrated the ability to increase reactive oxygen species (ROS) levels in K562 leukemia cells, leading to mitochondrial dysfunction and subsequent apoptosis .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (Z)-6-((2-methylallyl)oxy)-... | K562 | 12 | Apoptosis via ROS generation |
| Compound 6 | K562 | 11 | Mitochondrial pathway activation |
| Compound 8 | A2780 | 10 | Caspase activation |
Antimicrobial Activity
Benzofuran derivatives have also been noted for their antimicrobial properties. The compound has been evaluated for its ability to inhibit bacterial growth, with some derivatives exhibiting minimum inhibitory concentration (MIC) values as low as 2.5 µg/mL against various pathogens . The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes.
Table 2: Antimicrobial Activity Overview
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| (Z)-6-((2-methylallyl)oxy)-... | E. coli | 5 |
| Compound 9 | S. aureus | 10 |
| Compound 11d | P. aeruginosa | 15 |
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound increases ROS production, leading to mitochondrial dysfunction and activation of caspases .
- Antimicrobial Action : It disrupts bacterial cell integrity and inhibits critical metabolic processes .
- Anti-inflammatory Effects : Similar compounds have shown the ability to reduce pro-inflammatory cytokines such as TNF and IL-1, indicating potential in treating inflammatory diseases .
Case Studies
In a recent study focusing on the anticancer properties of benzofuran derivatives, researchers found that specific modifications to the benzofuran structure significantly enhanced cytotoxicity against various cancer cell lines. For instance, substituents at different positions on the benzene ring were correlated with increased apoptosis rates in K562 cells .
Another study highlighted the antimicrobial efficacy of benzofuran derivatives against multi-drug resistant strains, emphasizing the need for novel compounds in the fight against antibiotic resistance .
Eigenschaften
IUPAC Name |
(2Z)-6-(2-methylprop-2-enoxy)-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3S/c1-11(2)10-20-13-4-5-14-15(8-13)21-16(18(14)19)9-17-12(3)6-7-22-17/h4-9H,1,10H2,2-3H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNNOQFHAJKRRL-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














